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Compound of Interest

Compound Name:
Ethyl 3-hydroxypiperidine-1-

carboxylate

CAS No.: 73193-61-0

Cat. No.: B1295674

Get Quote

The piperidine ring is a foundational heterocyclic motif, prevalent in a vast array of natural

products and active pharmaceutical ingredients (APIs).[1][2] Its derivatives are cornerstones in

medicinal chemistry, contributing to treatments for a wide range of conditions. When

functionalized with a hydroxyl group at the 3-position, the resulting 3-hydroxypiperidine scaffold

becomes a particularly valuable chiral building block. This structural feature is critical in the

synthesis of complex molecules, including antibacterial agents, anti-tumor compounds, and

therapeutics for Alzheimer's disease, viral infections like AIDS, and diabetes.[2][3]

Ethyl 3-hydroxypiperidine-1-carboxylate (CAS No: 73193-61-0) is a key derivative within this

class. By protecting the nitrogen atom as an ethyl carbamate, this compound offers a stable yet

versatile intermediate for multi-step organic synthesis. The presence of the hydroxyl group

provides a reactive site for further modification, while the carbamate can be readily removed

under specific conditions to reveal the secondary amine for subsequent reactions. This guide

provides a technical overview of the synthesis, properties, and applications of Ethyl 3-
hydroxypiperidine-1-carboxylate for professionals in chemical research and drug

development.
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Section 1: Core Synthesis Methodologies
The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate is logically approached as a two-

stage process: first, the formation of the 3-hydroxypiperidine core, followed by the N-

functionalization with an ethoxycarbonyl group.

Formation of the 3-Hydroxypiperidine Intermediate
Two primary routes dominate the synthesis of the 3-hydroxypiperidine core:

Catalytic Hydrogenation of 3-Hydroxypyridine: This is a widely employed method for

industrial-scale production. It involves the reduction of the aromatic pyridine ring using

hydrogen gas under pressure in the presence of a noble metal catalyst, such as rhodium on

carbon (Rh/C) or palladium.[2][4] The reaction is typically performed in water or an alcohol-

based solvent at elevated temperatures and pressures (e.g., 80-100°C, 4-6 MPa).[4] The key

advantage of this method is the direct conversion of a readily available starting material to

the desired piperidine ring. The primary challenge lies in the requirement for specialized

high-pressure reactor equipment and the cost of the precious metal catalyst.

Cyclization of Acyclic Precursors: An alternative approach involves the intramolecular

cyclization of a linear precursor, such as a 5-halo-2-hydroxypentylamine salt.[2] In this

method, the precursor is treated with an inorganic base in an aqueous solution. The base

promotes an intramolecular nucleophilic substitution, where the amine attacks the carbon

bearing the halogen, forming the six-membered piperidine ring. This pathway avoids the use

of high-pressure hydrogenation but requires the synthesis of the acyclic starting material.[2]

N-Ethoxycarbonylation
Once 3-hydroxypiperidine is obtained, the final step is the introduction of the ethyl carbamate

group onto the nitrogen atom. This is a standard N-acylation reaction. The 3-hydroxypiperidine

is dissolved in an inert organic solvent, such as dichloromethane (DCM), and treated with ethyl

chloroformate in the presence of an organic base like triethylamine.

The causality behind this choice of reagents is clear:

Ethyl Chloroformate is the electrophilic source of the ethoxycarbonyl group.
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Triethylamine acts as an acid scavenger. The reaction generates a molecule of hydrochloric

acid (HCl) as a byproduct, which would otherwise protonate the starting material and the

product, halting the reaction. The base neutralizes this HCl, driving the reaction to

completion.

The resulting Ethyl 3-hydroxypiperidine-1-carboxylate can then be isolated and purified

using standard techniques like extraction and column chromatography.

Stage 1: Core Synthesis Stage 2: N-Functionalization

3-Hydroxypyridine H₂, Rh/C Catalyst
High Pressure, Heat

3-Hydroxypiperidine Ethyl Chloroformate,
Triethylamine, DCM

Catalytic Hydrogenation Ethyl 3-hydroxypiperidine-1-carboxylate
N-Ethoxycarbonylation

Click to download full resolution via product page

Caption: General synthetic workflow for Ethyl 3-hydroxypiperidine-1-carboxylate.

Section 2: Physicochemical and Spectroscopic
Properties
Comprehensive experimental data for Ethyl 3-hydroxypiperidine-1-carboxylate is not

extensively documented in publicly available literature. However, its fundamental properties

can be tabulated, and others can be inferred from its structure and data from closely related

analogs.
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Property Value / Description Source

CAS Number 73193-61-0 [5]

Molecular Formula C₈H₁₅NO₃ [5][6]

Molecular Weight 173.21 g/mol [6]

Appearance
Expected to be a liquid or low-

melting solid.
Inferred

Boiling Point

Data not available. For

comparison, the related Ethyl

4-hydroxypiperidine-1-

carboxylate boils at 275.1°C at

760 mmHg.

[7]

Density

Data not available. For

comparison, the related Ethyl

4-hydroxypiperidine-1-

carboxylate has a density of

1.165 g/cm³.

[7]

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and alcohols.

Inferred

Spectroscopic Profile:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group (a triplet and a quartet), along with complex multiplets for the diastereotopic protons of

the piperidine ring and a signal for the hydroxyl proton.

¹³C NMR: The carbon NMR would feature a signal for the carbamate carbonyl carbon (~155

ppm), signals for the ethyl group carbons, and distinct signals for the five carbons of the

piperidine ring.

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-

3500 cm⁻¹), C-H stretches (below 3000 cm⁻¹), and a strong C=O stretch for the carbamate
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group (around 1680-1700 cm⁻¹).

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or, more

commonly, the protonated molecule ([M+H]⁺) under soft ionization conditions like ESI.

Section 3: Applications in Research and Drug
Development
Ethyl 3-hydroxypiperidine-1-carboxylate is a strategic building block due to its dual

functionality, which allows for selective and orthogonal chemical modifications.

Versatile Pharmaceutical Intermediate: The 3-hydroxypiperidine moiety is a key component

in numerous advanced pharmaceutical intermediates. For instance, the chiral version, (S)-1-

Boc-3-hydroxypiperidine, is a crucial intermediate in the synthesis of Ibrutinib, a Bruton's

tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[3] While the ethyl

carbamate differs from the Boc group, the underlying synthetic utility of the scaffold remains

the same. The general class of piperidine derivatives is vital in developing CNS agents,

antihistamines, antipsychotics, and antidepressants.[8]

Orthogonal Functionalization: The compound's structure allows chemists to perform

reactions at one functional group while leaving the other intact.

Hydroxyl Group Chemistry: The -OH group can be alkylated to form ethers, acylated to

form esters, oxidized to a ketone, or converted into a good leaving group for nucleophilic

substitution.

Carbamate Chemistry: The N-ethoxycarbonyl group serves as a robust protecting group

for the piperidine nitrogen. It can be removed under hydrolytic conditions (acidic or basic)

to liberate the secondary amine, which can then participate in reactions such as reductive

amination, N-arylation, or amide bond formation.

This orthogonality is critical in the construction of complex molecular architectures required for

modern drug discovery.[9]
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Caption: Relationship between structure and synthetic applications.

Section 4: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of Ethyl 3-
hydroxypiperidine-1-carboxylate from 3-hydroxypiperidine.

Objective: To synthesize Ethyl 3-hydroxypiperidine-1-carboxylate via N-acylation.

Reagents & Materials:

3-Hydroxypiperidine (1.0 eq)

Ethyl chloroformate (1.1 eq)

Triethylamine (1.2 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-

hydroxypiperidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C using an

ice-water bath. Causality: Cooling is necessary to control the exothermic reaction upon

addition of the acylating agent.

Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20

minutes, ensuring the internal temperature remains below 10°C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel.

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove

excess acid), and then with brine (to reduce the solubility of organic material in the aqueous

layer).

Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄.

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 3-hydroxypiperidine-1-
carboxylate.
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Characterization: Confirm the identity and purity of the final product using NMR spectroscopy

(¹H and ¹³C) and mass spectrometry.

Conclusion
Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable and versatile chemical intermediate.

Its synthesis is readily achievable through established methodologies, primarily involving the N-

acylation of a 3-hydroxypiperidine core. The compound's true utility lies in its dual functional

handles—the reactive hydroxyl group and the stable, yet removable, N-carbamate—which

make it an ideal building block for constructing complex molecular targets. For researchers in

drug discovery and organic synthesis, a thorough understanding of its properties and reactivity

is essential for leveraging its full potential in the development of novel therapeutics and

advanced chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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